O-Ethyl vs. O-Methyl Phosphonothionates: Reduced Delayed Neurotoxicity in Mammalian Models
In studies of organophosphorus ester-induced delayed neurotoxicity (OPIDN) in hens, O-methyl analogs of various phenylphosphonothionates were consistently more potent neurotoxicants than their O-ethyl counterparts [1]. This class-level trend suggests that the O-ethyl substitution in EMPTA may confer a lower relative risk for inducing delayed neuropathy compared to O-methyl substituted analogs, a key differentiator for labs designing less hazardous derivatives or handling these materials. In contrast, for methylphosphonothionates specifically, there was no appreciable difference in OPIDN potential between O-methyl and O-ethyl variants, highlighting the complexity of substituent effects [2].
| Evidence Dimension | Delayed neurotoxicity potential (OPIDN) |
|---|---|
| Target Compound Data | For methylphosphonothionates, no appreciable difference between O-methyl and O-ethyl variants [2]. |
| Comparator Or Baseline | O-methyl phenylphosphonothionates were in all cases more active as delayed neurotoxicants in hens than their O-ethyl analogs [1]. |
| Quantified Difference | O-methyl compounds were more active than O-ethyl analogs for phenylphosphonothionates, but this difference is not observed for methylphosphonothionates [2]. |
| Conditions | In vivo study in hens; single oral doses of 24 O-alkyl O-halogenated phenyl alkyl and aryl phosphonothionates [2]. |
Why This Matters
This nuanced data allows risk assessment for synthesis planning, differentiating between analog classes where O-ethyl substitution reduces neurotoxic risk (phenylphosphonothionates) and where it does not (methylphosphonothionates).
- [1] Francis, B. M., & Hansen, L. G. (1982). Comparison of the delayed neurotoxicity of O-methyl and O-ethyl analogs of EPN, leptophos, and cyanofenphos. Journal of Environmental Science and Health, Part B, 17(6), 611-633. View Source
- [2] Metcalf, R. L., Francis, B. M., Metcalf, R. A., Farage-Elawar, M., & Hansen, L. G. (1988). Structure-activity relationships in the acute and delayed neurotoxicity of methyl- and ethylphosphonothionates. Pesticide Biochemistry and Physiology, 30(1), 46-56. View Source
